molecular formula C11H13NO B3042461 (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 61899-41-0

(S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No. B3042461
CAS RN: 61899-41-0
M. Wt: 175.23 g/mol
InChI Key: UOOXDDHYFFXMJJ-NSHDSACASA-N
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Description

“(S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide” is a derivative of 2, 3-dihydro-1H-indene-1-methanamine . These compounds generally exhibit excellent physiological and pharmacological activity . Particularly, most methoxy-lated 2, 3-dihydro-1H -indene-1-methanamines are found to be selective 5-HT2A receptor agonists and possess hallucinogenic properties . They are widely used as important intermediates for the synthesis of bioactive compounds, for example, dopamine receptor agonists , CCR2 antagonists , and so on.


Synthesis Analysis

The synthesis of 2, 3-dihydro-1H-indene-1-methanamines has been reported in several methods . One method involves the synthesis from ethyl 1H-indene-1-carboxylate via hydrogenation, hydrolysis, amidation, and reduction . Another method starts from 6-methoxy-2, 3-dihydro-1H-inden-1-one either via cyanation, reduction (by NaBH4), and hydrogenation or via the Wittig reaction, reduction, and the Curtius reaction . The most used method involves treating the indanone with TMSCN/ ZnI2 and directly dehydrating with Amberlyst-15 to afford indene-1-carbonitrile . Subsequent catalytic hydrogenation of this compound yields the title compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide” include hydrogenation, hydrolysis, amidation, reduction, cyanation, and the Wittig reaction . These reactions are part of the synthesis methods mentioned above.

Scientific Research Applications

Anticancer Activity

Compounds related to (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide have been synthesized and studied for their potential anticancer activity. For instance, derivatives of 1H-inden-1-one, which are structurally similar to (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide, have shown significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

Molecular Structure Analysis

Research on molecules containing the 2,3-dihydro-1H-inden-1-yl group, like (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide, includes studies on their molecular structure. Investigations have been conducted to understand the geometry and intermolecular interactions of these molecules, contributing to the knowledge of their chemical behavior (Zhang et al., 2012).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of CHF3381, a compound related to (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide, have been studied. This research is vital for understanding how such compounds are metabolized in the body and their mechanism of action, especially in the context of treatments like neuropathic pain (Csajka et al., 2005).

Cytotoxic Activity

Several studies have focused on the synthesis of derivatives similar to (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide and their cytotoxic activities. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, highlighting their potential as anticancer agents (Modi et al., 2011).

Enzyme Inhibition Studies

Compounds structurally related to (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide have been synthesized and evaluated for their enzyme inhibitory potential, such as α-glucosidase and acetylcholinesterase inhibition. This research is crucial for developing new therapeutic agents for diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

properties

IUPAC Name

N-[(1S)-2,3-dihydro-1H-inden-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3,(H,12,13)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOXDDHYFFXMJJ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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